3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound exhibits a planar conformation characteristic of fused heterocyclic systems. Crystallographic studies of related pyrrolopyridine derivatives have demonstrated that the pyrrolo[2,3-b]pyridine scaffold maintains planarity across the bicyclic framework, with deviations from planarity typically not exceeding 0.02 angstroms. The compound crystallizes with specific molecular parameters that reflect the electronic influence of the electron-withdrawing substituents.
The fundamental molecular formula C₉H₄F₃IN₂O₂ corresponds to a molecular weight of 356.04 g/mol. The crystal structure analysis reveals that the compound adopts a conformation where the carboxylic acid group is positioned to facilitate potential hydrogen bonding interactions. The presence of the bulky iodine atom at the 3-position and the electronegative trifluoromethyl group at the 5-position creates a significant electronic asymmetry within the molecule.
Comparative crystallographic data from related compounds indicate that pyrrolopyridine derivatives typically exhibit intermolecular π-π stacking interactions with interplanar separations ranging from 3.31 to 3.40 angstroms. These stacking arrangements are crucial for understanding the solid-state properties and potential applications of the compound. The crystal packing is further stabilized by hydrogen bonding networks involving the carboxylic acid functionality and the nitrogen atoms of the heterocyclic system.
| Molecular Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₄F₃IN₂O₂ | |
| Molecular Weight | 356.04 g/mol | |
| Expected Planarity Deviation | <0.02 Å | |
| Typical π-π Stacking Distance | 3.31-3.40 Å |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and structural characteristics of this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that reflect the influence of the electron-withdrawing substituents on the aromatic system. Related pyrrolopyridine compounds demonstrate distinctive patterns in their nuclear magnetic resonance spectra, with aromatic protons typically appearing in the 7.0-8.5 parts per million region.
The trifluoromethyl group produces a characteristic signal in fluorine-19 nuclear magnetic resonance spectroscopy, typically appearing as a singlet due to the symmetry of the three equivalent fluorine atoms. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework, with the carbonyl carbon of the carboxylic acid group expected to resonate around 170-180 parts per million, while the aromatic carbons appear in the 110-160 parts per million range.
Infrared spectroscopy of the compound exhibits characteristic absorption bands that correspond to specific functional groups. The carboxylic acid functionality displays a broad absorption band around 2500-3300 wavenumbers corresponding to the hydroxyl stretch, while the carbonyl stretch appears around 1675-1700 wavenumbers. The carbon-nitrogen stretching vibrations of the pyridine ring system typically appear around 1595 wavenumbers, and the carbon-fluorine stretching of the trifluoromethyl group produces characteristic absorptions in the 1100-1300 wavenumbers region.
Ultraviolet-visible spectroscopy reveals the electronic transitions within the extended π-system of the pyrrolopyridine framework. The presence of the electron-withdrawing substituents significantly influences the electronic absorption properties, typically shifting absorption maxima to longer wavelengths compared to unsubstituted pyrrolopyridines.
| Spectroscopic Method | Key Features | Expected Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 170-180 ppm |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 110-160 ppm |
| Infrared | Carbonyl stretch | 1675-1700 cm⁻¹ |
| Infrared | Carbon-nitrogen stretch | ~1595 cm⁻¹ |
Tautomeric Behavior and Protonation States
The tautomeric behavior of this compound is influenced by the presence of multiple ionizable sites within the molecular structure. The compound contains both a pyrrole nitrogen atom and a carboxylic acid group, each capable of participating in proton transfer equilibria. Structural analysis of related pyridine carboxylic acid derivatives has demonstrated that these compounds can exist in different ionization states depending on the solution conditions.
The carboxylic acid functionality exhibits typical acid-base behavior with a predicted acid dissociation constant reflecting the electron-withdrawing effects of the halogen and trifluoromethyl substituents. The proximity of these electronegative groups to the carboxylic acid enhances its acidity compared to simple benzoic acid derivatives. The pyrrole nitrogen atom can also participate in protonation equilibria, particularly under acidic conditions.
X-ray structural analysis of analogous compounds has revealed that pyridine carboxylic acids can exist in zwitterionic forms, where the carboxylic acid is deprotonated while the pyridine nitrogen is protonated. This internal salt formation is stabilized by the electronic properties of the heterocyclic system and can significantly influence the solid-state properties and solubility characteristics of the compound.
The tautomeric equilibria are further complicated by the potential for hydrogen bonding between the carboxylic acid group and the nitrogen atoms of the pyrrolopyridine system. These intramolecular interactions can stabilize specific tautomeric forms and influence the overall conformation of the molecule in solution.
Comparative Analysis with Related Pyrrolopyridine Derivatives
Comparative structural analysis with related pyrrolopyridine derivatives reveals significant insights into the structure-property relationships within this class of compounds. The substitution pattern in this compound represents a unique combination that has not been extensively studied in the literature, making direct comparisons challenging but highlighting the novelty of this particular derivative.
Related compounds such as 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (without the carboxylic acid group) provide a useful reference point for understanding the electronic effects of the substituents. The presence of the carboxylic acid group in the 4-position introduces additional hydrogen bonding capabilities and significantly alters the solubility and crystallization behavior compared to the parent compound.
Structural comparisons with other halogenated pyrrolopyridines, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, demonstrate that halogen substitution at the 5-position significantly influences the electronic properties of the heterocyclic system. The iodine atom at the 3-position in our compound of interest provides unique opportunities for further synthetic elaboration through cross-coupling reactions, as demonstrated in related synthetic studies.
The trifluoromethyl group at the 5-position represents a significant electron-withdrawing substituent that influences both the electronic properties and the metabolic stability of the compound. Comparative studies with non-fluorinated analogs have shown that trifluoromethyl substitution typically enhances the binding affinity to biological targets and improves pharmacokinetic properties in related compounds.
Crystallographic data from structurally related compounds indicate that the presence of multiple electron-withdrawing groups creates a highly polarized electronic environment that can influence intermolecular interactions and solid-state packing arrangements. The combination of iodine, trifluoromethyl, and carboxylic acid substituents in this particular compound creates a unique electronic profile that distinguishes it from other members of the pyrrolopyridine family.
| Compound | Key Structural Features | Electronic Properties |
|---|---|---|
| 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Halogen + fluoroalkyl substituents | Highly electron-deficient |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Single halogen substitution | Moderately electron-deficient |
| Unsubstituted 1H-pyrrolo[2,3-b]pyridine | No electron-withdrawing groups | Electron-neutral framework |
| Target compound | Iodine + trifluoromethyl + carboxylic acid | Maximum electron deficiency |
Properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3IN2O2/c10-9(11,12)3-1-14-7-6(4(13)2-15-7)5(3)8(16)17/h1-2H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWWDEVCYKPVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)C(F)(F)F)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Construction
- The pyrrolo[2,3-b]pyridine core can be synthesized via cyclization reactions involving substituted pyridine derivatives and appropriate nitrogen sources such as hydrazine or amines.
- For example, condensation of 5-(trifluoromethyl)-pyridine derivatives with amino or hydrazine reagents under basic or acidic conditions can form the fused pyrrolo ring.
Introduction of the Carboxylic Acid Group
- The carboxylic acid at the 4-position is often introduced through oxidation of aldehyde or hydroxymethyl intermediates.
- Oxidation agents such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with mild oxidants can be used to convert primary alcohols to carboxylic acids efficiently at moderate temperatures (0–35 °C).
- Alternatively, hydrolysis of ester precursors or direct carboxylation using CO2 under catalytic conditions are feasible.
Iodination at the 3-Position
- Iodination is commonly achieved by electrophilic substitution using iodine or iodine sources such as elemental iodine, sodium iodide, or potassium iodide.
- The reaction is typically performed in polar aprotic solvents (e.g., dimethyl sulfoxide, N,N-dimethylformamide) or alcohols (ethanol), often in the presence of a base like sodium hydroxide or potassium carbonate.
- Reaction temperatures vary from room temperature up to 100 °C depending on the reactivity of the substrate and the iodinating agent.
- This step requires regioselectivity control to avoid polyiodination or substitution at undesired positions.
Representative Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|---|
| 1 | Pyrrolo[2,3-b]pyridine ring formation | Condensation of substituted pyridine derivatives with hydrazine or amines | Water, ethanol, methanol, isopropanol | 40–70 °C | Base: triethylamine, diisopropylethylamine, pyridine |
| 2 | Oxidation to carboxylic acid | TEMPO oxidation system with mild oxidants | Ethyl acetate, dichloromethane, acetonitrile, water | 0–35 °C | Mild conditions preserve sensitive groups |
| 3 | Iodination | Elemental iodine, sodium iodide, potassium iodide with base (NaOH, KOH, K2CO3) | Ethanol, DMSO, DMF, N-methylpyrrolidone | 20–100 °C | Control to avoid over-iodination |
Detailed Research Findings and Industrial Considerations
- Industrial synthesis emphasizes mild reaction conditions to improve safety and yield while minimizing corrosive reagents and hazardous by-products.
- Continuous flow chemistry and environmentally benign solvents are increasingly used to scale up production efficiently.
- The iodination step is performed under controlled conditions to maximize regioselectivity and purity.
- Purification typically involves recrystallization from suitable solvents such as methyl tert-butyl ether or methanol to afford high-purity final product.
Summary Table of Preparation Steps for 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of trifluoromethyl-substituted pyrrolo[2,3-b]pyridine core | Cyclization of trifluoromethyl-pyridine derivatives with nitrogen nucleophiles | Formation of pyrrolo[2,3-b]pyridine ring |
| 2 | Introduction of carboxylic acid group | Oxidation of hydroxymethyl or aldehyde intermediates (e.g., TEMPO system) | Conversion to 4-carboxylic acid |
| 3 | Regioselective iodination at 3-position | Iodine or iodide salts with base in polar solvents | Formation of 3-iodo substituent |
| 4 | Purification | Recrystallization from methanol or ethers | High purity final compound |
Chemical Reactions Analysis
Types of Reactions
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Structure
The compound features a pyrrolo[2,3-b]pyridine core with trifluoromethyl and iodo substituents, which contribute to its unique chemical reactivity and biological activity.
Medicinal Chemistry
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has shown promise as a pharmacological agent due to its ability to inhibit phosphodiesterases (PDEs), particularly PDE4B.
Case Study: PDE4B Inhibition
A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited significant inhibition of PDE4B, with IC₅₀ values ranging from 0.11 to 1.1 μM. The structure-activity relationship (SAR) indicated that modifications at the R group could enhance potency against this target .
| Compound | IC₅₀ (μM) | % Inhibition at 10 μM |
|---|---|---|
| Compound A | 0.48 | 99 |
| Compound B | 0.75 | 85 |
| Compound C | 1.10 | 20 |
Agrochemical Applications
The trifluoromethyl group enhances lipophilicity and metabolic stability, making compounds like this compound suitable for use in agrochemicals. Its derivatives have been explored for their effectiveness as herbicides and fungicides.
Case Study: Herbicidal Activity
Research indicates that trifluoromethylpyridines demonstrate potent herbicidal activity against various weed species. The introduction of the pyrrolo framework has been linked to improved selectivity and reduced phytotoxicity in non-target plants .
Mechanism of Action
The mechanism of action of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous derivatives:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Position Effects: The carboxylic acid group at C4 (vs. Iodine at C3 introduces steric bulk and may increase lipophilicity compared to non-halogenated analogs, affecting solubility and metabolic stability .
Trifluoromethyl Group :
- The CF₃ group at C5 enhances electron-withdrawing effects, stabilizing the pyrrolopyridine core and increasing acidity of the carboxylic acid (pKa ~2-3 estimated) .
Synthetic Challenges :
- Derivatives like 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid were discontinued, suggesting synthetic complexity or instability under standard conditions .
- Silylation (e.g., triisopropylsilyl protection) improves stability, as seen in CAS 1222533-88-1, but introduces handling hazards (H302 warning) .
Biological Relevance :
- The pyrazolyl-CF₃ hybrid in CAS 1222533-88-1 demonstrates the versatility of pyrrolo[2,3-b]pyridines in drug design, particularly for kinase targets .
Biological Activity
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (C9H4F3IN2O2) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on recent studies.
- Molecular Formula : C9H4F3IN2O2
- Molecular Weight : 356.04 g/mol
- CAS Number : 1142192-57-1
- Appearance : Solid
- Solubility : Soluble in methanol
Synthesis
The synthesis of this compound involves several steps, starting from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The compound is synthesized through reactions with various aldehydes and subsequent functional group modifications to introduce the carboxylic acid moiety.
FGFR Inhibition
Recent studies have highlighted the compound's role as a potent FGFR inhibitor. The abnormal activation of FGFR signaling pathways is implicated in various cancers, making it a target for therapeutic intervention.
- Inhibition Potency : The compound demonstrates significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values reported as follows:
Antiproliferative Effects
In vitro studies using breast cancer cell lines (e.g., 4T1 cells) showed that the compound effectively inhibited cell proliferation and induced apoptosis. The mechanism involves down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases 2 (TIMP2), which are crucial for cell migration and invasion processes .
Study on Anticancer Activity
A study published in June 2021 evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their biological activities against cancer cell lines. Among these, the compound exhibited promising results:
- Cell Lines Tested : MDA-MB-231 and MCF-7 (breast cancer).
- Results : The compound significantly reduced cell viability at concentrations of 10 µM, indicating its potential as a lead compound for further development .
Data Summary Table
| Biological Activity | Target | IC50 Value (nM) | Cell Line Tested | Effect |
|---|---|---|---|---|
| FGFR1 Inhibition | FGFR1 | 7 | - | Inhibition |
| FGFR2 Inhibition | FGFR2 | 9 | - | Inhibition |
| FGFR3 Inhibition | FGFR3 | 25 | - | Inhibition |
| FGFR4 Inhibition | FGFR4 | 712 | - | Inhibition |
| Antiproliferative | - | - | 4T1 | Induces apoptosis |
Q & A
What are the recommended synthetic routes for 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, and how do reaction conditions impact yield and purity?
Basic Research Question
The compound can be synthesized via a multi-step approach starting from pyrrolo[2,3-b]pyridine scaffolds. A key step involves iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) to avoid over-halogenation . The trifluoromethyl group is typically introduced via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) using Pd catalysts . Carboxylic acid functionalization at the 4-position is achieved through hydrolysis of ester precursors under acidic (HCl/H2O) or basic (NaOH/EtOH) conditions . Purity (>95%) is ensured via recrystallization or column chromatography, with yields ranging from 60–90% depending on iodination efficiency .
How can contradictory NMR and mass spectrometry data for this compound be resolved during structural validation?
Advanced Research Question
Contradictions may arise due to tautomerism in the pyrrolo[2,3-b]pyridine core or residual solvents. For example, ¹H NMR signals for the NH proton in DMSO-d6 appear as broad singlets at δ 12.25 ppm, but deuteration or heating (60°C) can sharpen peaks . High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺ at m/z 385.92) and rule out adducts. If discrepancies persist, X-ray crystallography (as applied to analogs in ) or 2D NMR (¹H-¹³C HSQC) can resolve positional ambiguities. Cross-validate with synthetic intermediates (e.g., ester or boronate derivatives) to track functional group integrity .
What strategies optimize the compound’s solubility for in vitro biological assays without compromising stability?
Methodological Focus
The carboxylic acid group enables salt formation with amines (e.g., triethylamine) or inorganic bases (e.g., sodium bicarbonate) to enhance aqueous solubility . Co-solvents like DMSO (≤1% v/v) or PEG-400 are compatible for stock solutions. Stability studies (HPLC monitoring at λ = 254 nm) show degradation <5% over 48 hours at 4°C in pH 7.4 buffers . For cell-based assays, avoid prolonged exposure to high pH (>8) to prevent deprotonation of the NH group in the pyrrolo core .
How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions for SAR studies?
Advanced Research Question
The 3-iodo group serves as a versatile handle for Pd-mediated couplings (e.g., Sonogashira, Heck) to introduce alkynes, aryl, or heteroaryl groups. However, steric hindrance from the trifluoromethyl group at C5 can reduce coupling efficiency. Optimize using Buchwald-Hartwig conditions (XPhos ligand, Cs2CO3) for aminations, achieving >70% yield . Competitive dehalogenation is mitigated by avoiding strong reducing agents. Post-functionalization via Suzuki-Miyaura has been demonstrated for analogs, yielding biaryl derivatives with retained carboxylic acid activity .
What analytical techniques are critical for quantifying trace impurities in bulk synthesis?
Basic Research Question
HPLC-UV (C18 column, 0.1% TFA in H2O/MeCN gradient) resolves major impurities (e.g., de-iodinated byproducts or ester precursors) with detection limits <0.1% . LC-MS identifies structural analogs (e.g., 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) via m/z shifts . Karl Fischer titration ensures water content <0.5% to prevent hydrolysis during storage. Elemental analysis (C, H, N) confirms batch consistency, with deviations <0.3% from theoretical values .
What role does this compound play in targeting kinase inhibitors, and how is its potency validated?
Advanced Research Question
The pyrrolo[2,3-b]pyridine scaffold mimics ATP-binding motifs in kinases. The iodine atom enhances hydrophobic interactions in the kinase pocket, while the trifluoromethyl group improves metabolic stability . In vitro kinase assays (e.g., against MET or RET kinases) use ADP-Glo™ to measure IC50 values. Cell-based validation involves Western blotting for phosphorylated STAT3 (pY705), showing >50% inhibition at 10 μM in cancer lines . Counter-screening against unrelated kinases (e.g., EGFR) confirms selectivity .
How can computational modeling guide the design of derivatives with improved binding affinity?
Methodological Focus
Docking studies (AutoDock Vina) using crystal structures of target kinases (PDB: 4MNQ) identify favorable interactions between the iodine atom and hydrophobic subpockets . QSAR models correlate substituent electronegativity (e.g., replacing iodine with bromine) with activity. Molecular dynamics (50 ns simulations) assess stability of the carboxylic acid–kinase salt bridges. Free energy perturbation (FEP) predicts ΔΔG for modifications, prioritizing synthesis of derivatives with predicted IC50 improvements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
